iNOS Inhibitory Potency and Isoform Selectivity: Head-to-Head Comparison with L-NMMA, L-NAME, L-NIL, and Aminoguanidine
The 2-substituted 1,2-dihydroquinazolin-4-amine series demonstrates iNOS IC50 values as low as 0.002 µM (compound 17, R=2-furanyl) against recombinant human iNOS, representing a >50-fold improvement in potency over the best classical inhibitor tested in the same assay panel, L-NIL (iNOS IC50 = 0.1 µM) . Selectivity for iNOS over eNOS is strikingly superior: compound 17 shows no significant inhibition of eNOS or nNOS at 100 µM (selectivity ratio >50,000-fold), whereas L-NIL inhibits eNOS with IC50 = 2.8 µM (selectivity ratio = 28-fold) . The selectivity advantage is general across the series; for example, compound 23 (R=4-CNPh) achieves iNOS IC50 = 0.027 µM with eNOS IC50 = 4.0 µM (148-fold selectivity) and no significant nNOS inhibition at 100 µM . In contrast, aminoguanidine—a widely used research tool—shows only ~12-fold selectivity (iNOS IC50 = 0.33 µM vs. eNOS IC50 = 3.9 µM) . A structurally characterized representative, 5-fluoro-2-(thiophen-2-yl)-1,2-dihydroquinazolin-4-amine (BDBM36395, AR-C94864), independently confirmed this profile with iNOS IC50 = 10 nM, nNOS IC50 = 1,000 nM, and eNOS IC50 = 2,500 nM (100-fold and 250-fold selectivity, respectively) .
| Evidence Dimension | iNOS inhibitory potency (IC50) and isoform selectivity ratio (eNOS IC50 / iNOS IC50) |
|---|---|
| Target Compound Data | Compound 17: iNOS IC50 = 0.002 µM, eNOS IC50 >100 µM (selectivity >50,000); Compound 23: iNOS IC50 = 0.027 µM, eNOS IC50 = 4.0 µM (selectivity 148); BDBM36395/AR-C94864: iNOS IC50 = 0.010 µM, nNOS IC50 = 1.0 µM, eNOS IC50 = 2.5 µM |
| Comparator Or Baseline | L-NIL: iNOS IC50 = 0.1 µM, eNOS IC50 = 2.8 µM (selectivity 28); Aminoguanidine: iNOS IC50 = 0.33 µM, eNOS IC50 = 3.9 µM (selectivity ~12); L-NMMA: iNOS IC50 = 0.34 µM, eNOS IC50 = 2.7 µM (selectivity ~8); L-NAME: iNOS IC50 = 14 µM, eNOS IC50 = 21 µM (selectivity ~1.5) |
| Quantified Difference | Up to 50-fold greater iNOS potency and >1,700-fold greater selectivity over eNOS compared to the best classical inhibitor L-NIL |
| Conditions | Recombinant human iNOS, eNOS, and nNOS enzymes at 37 °C; hemoglobin capture assay for NO formation. All IC50 values are means of at least two separate measurements (Tinker et al., J Med Chem, 2003, Table 2) |
Why This Matters
This magnitude of selectivity is critical for avoiding cardiovascular liability from eNOS inhibition in vivo, a known limitation of classical iNOS inhibitors, and directly supports procurement of 1,2-dihydroquinazolin-4-amine derivatives for developing anti-inflammatory agents with clean pharmacology.
- [1] Tinker AC, Beaton HG, Boughton-Smith N, Cook TR, Cooper SL, Fraser-Rae L, Hallam K, Hamley P, McInally T, Nicholls DJ, Pimm AD, Wallace AV. 1,2-Dihydro-4-quinazolinamines: potent, highly selective inhibitors of inducible nitric oxide synthase which show antiinflammatory activity in vivo. J Med Chem. 2003;46(6):913-916. doi:10.1021/jm0255926 (Table 2: Biological Activity of Selected 2-Monosubstituted Quinazolinamines and Spirocyclic Compounds) View Source
- [2] BindingDB Entry BDBM36395: 5-Fluoro-2-thiophen-2-yl-1,2-dihydroquinazolin-4-amine (AR-C94864). IC50 data: iNOS (Human) = 10 nM; nNOS (Human) = 1,000 nM; eNOS (Human) = 2,500 nM. Assay: Hemoglobin capture, pH 7.0, 37 °C. View Source
